molecular formula C11H11NO5 B3026663 1-Methylcyclopropyl 4-nitrophenyl carbonate CAS No. 1046817-22-4

1-Methylcyclopropyl 4-nitrophenyl carbonate

Cat. No.: B3026663
CAS No.: 1046817-22-4
M. Wt: 237.21
InChI Key: JHDOETPMTMBQTH-UHFFFAOYSA-N
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Description

1-Methylcyclopropyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of a methylcyclopropyl group and a nitrophenyl carbonate ester

Preparation Methods

The synthesis of 1-Methylcyclopropyl 4-nitrophenyl carbonate typically involves the Kulinkovich reaction, which is used to prepare 1-methylcyclopropanol. The reaction conditions include the use of titanium tetra(2-ethylhexyloxide) as a catalyst, reduction in the volume of the reaction solvent, and the addition of methyl acetate in portions. Azeotropic distillation is employed to remove by-products . The subsequent preparation of the 4-nitrophenyl carbonate ester involves reacting 1-methylcyclopropanol with 4-nitrophenyl chloroformate in the presence of a base such as 4-dimethylaminopyridine in dichloromethane at low temperatures .

Chemical Reactions Analysis

1-Methylcyclopropyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions are 1-methylcyclopropanol, 4-nitrophenol, and 4-aminophenol.

Scientific Research Applications

1-Methylcyclopropyl 4-nitrophenyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Methylcyclopropyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The carbonate ester linkage can be hydrolyzed, releasing 1-methylcyclopropanol and 4-nitrophenol, which may have their own biological effects .

Comparison with Similar Compounds

1-Methylcyclopropyl 4-nitrophenyl carbonate can be compared with similar compounds such as:

Properties

IUPAC Name

(1-methylcyclopropyl) (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-11(6-7-11)17-10(13)16-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOETPMTMBQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728302
Record name 1-Methylcyclopropyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046817-22-4
Record name 1-Methylcyclopropyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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